molecular formula C9H5BrF3N B1372130 4-Bromo-3-(trifluoromethyl)phenylacetonitrile CAS No. 1159512-69-2

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Cat. No. B1372130
CAS RN: 1159512-69-2
M. Wt: 264.04 g/mol
InChI Key: RGGFAFIBVXMQSY-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1159512-69-2 . It has a molecular weight of 264.04 . The IUPAC name for this compound is [4-bromo-3-(trifluoromethyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for “4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is 1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-Bromo-3-(trifluoromethyl)phenylacetonitrile” is a solid at ambient temperature . It has a molecular weight of 264.04 .

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(trifluoromethyl)phenylacetonitrile can be used as a building block in organic synthesis . Its bromo and nitrile groups make it a versatile reagent for forming various chemical bonds.

Pharmaceutical Intermediate

Compounds like 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, which is structurally similar to 4-Bromo-3-(trifluoromethyl)phenylacetonitrile, are used as pharmaceutical intermediates . It’s plausible that 4-Bromo-3-(trifluoromethyl)phenylacetonitrile could also serve a similar role in the synthesis of pharmaceuticals.

Material Science

In material science, 4-Bromo-3-(trifluoromethyl)phenylacetonitrile could potentially be used in the synthesis of novel materials. For example, 4-(Trifluoromethyl)phenylacetonitrile, a related compound, has been used in the preparation of a novel n-type organic semiconductor .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302+H312+H332;H319;H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFAFIBVXMQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-(trifluoromethyl)benzyl methanesulfonate 46-4 (1.295 g, 3.75 mmol) in ethanol (10 mL) was added a solution of potassium cyanide (364 mg, 5.6 mmol) in water (2 mL). The mixture was refluxed for 2 hours. After the mixture was cooled down to the room temperature, all the solvents were evaporated and the residue was redissolved in dichloromethane (50 mL), washed with water and brine, dried over Na2SO4, and concentrated to dryness to give 2-(4-bromo-3-(trifluoromethyl)phenyl)acetonitrile 46-5 as dark brown oil, which was used for next step directly. MS m/z 264.1 (M+1)
Name
4-bromo-3-(trifluoromethyl)benzyl methanesulfonate
Quantity
1.295 g
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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